(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone
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Overview
Description
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone is a complex organic compound with a unique structure that combines a thieno[2,3-c]isothiazole ring with an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-c]isothiazole compounds .
Scientific Research Applications
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methylisothiazole-4-carbonitrile
- 3-Amino-5-methylthio-1H-1,2,4-triazole
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methoxyphenyl)methanone is unique due to its specific structural features, such as the combination of the thieno[2,3-c]isothiazole ring with an amino group and a methoxyphenyl group.
Properties
IUPAC Name |
(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-7-10-11(15)13(19-14(10)16-20-7)12(17)8-3-5-9(18-2)6-4-8/h3-6H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJXBMNGZABEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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